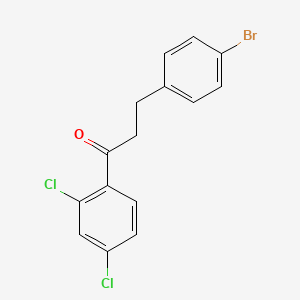
3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one
Descripción general
Descripción
3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one (3-BP-2,4-DCP) is a synthetic compound that has been studied for its potential medicinal applications. It is a member of the brominated diphenyl ether (BDE) class of compounds, which have been widely used as flame retardants in consumer products. In recent years, 3-BP-2,4-DCP has been the subject of numerous laboratory studies due to its potential pharmacological properties.
Aplicaciones Científicas De Investigación
Optical and Electronic Properties
The compound 3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one, a chalcone derivative, has been extensively studied for its optical and electronic properties. Research demonstrates its significant potential in optoelectronic applications due to its notable linear optical, second, and third-order nonlinear optical (NLO) properties. The compound's charge transport properties also signify its suitability for use in semiconductor devices, particularly as an n-type material in organic semiconductors, owing to its larger electron transfer integral values compared to hole ones (Shkir et al., 2019).
Structural Characterization and Molecular Interactions
Another aspect of the compound's scientific relevance is seen in its structural characterization and molecular interaction studies. The compound, synthesized and characterized through various techniques including X-ray diffraction, exhibits significant structural stability and intricate intermolecular interactions. Studies have delved into understanding the torsional angles, hydrogen bonding, C H···π, and π···π stacking interactions, further underlined by Hirshfeld surface analysis to elucidate the stability and interaction patterns within the crystal structure (Nadaf et al., 2019).
Antifungal and Antibacterial Properties
The compound and its derivatives have also been recognized for their potential biological applications, particularly their antifungal and antibacterial properties. Studies highlight the compound's broad-spectrum in vitro activity against pathogenic yeasts and molds, including Aspergillus species and fluconazole-resistant yeast isolates. The compound's relatively low cytotoxicity and acute toxicity enhance its potential for further experimental and clinical studies in antifungal applications (Buchta et al., 2004).
Synthesis and Chemical Reactivity
The synthesis routes and chemical reactivity of 3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one have been a subject of considerable interest. Research has explored various synthetic pathways and characterized the resulting compounds through spectral analysis and X-ray diffraction. The insights into molecular structure, vibrational frequencies, and electronic absorption spectra have provided a deeper understanding of the compound's stability, reactivity, and potential applications in different fields, ranging from material science to pharmaceuticals (Lygin & Meijere, 2009).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJKQMOIFIEVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208633 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898761-88-1 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601208633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



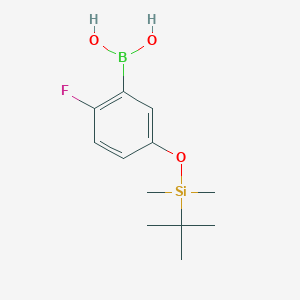

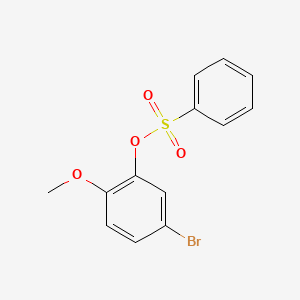
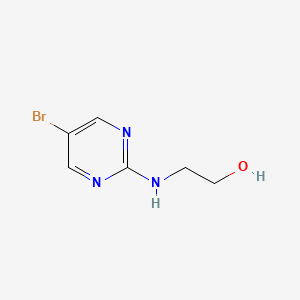
![5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B1522346.png)
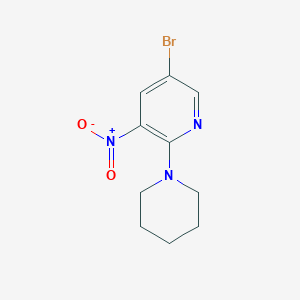
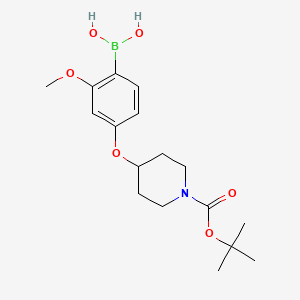


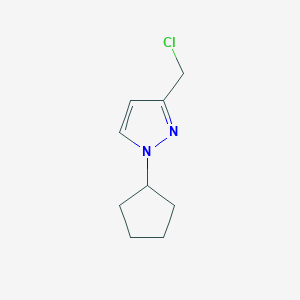

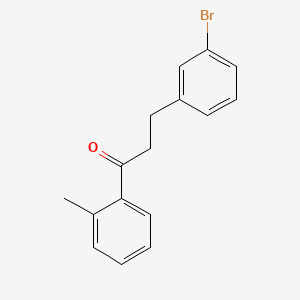
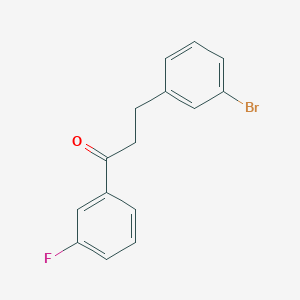
![1-[2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B1522363.png)